molecular formula C17H26N2O4S B5553104 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide

Cat. No. B5553104
M. Wt: 354.5 g/mol
InChI Key: VOTRLFKNYURADF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic structures and incorporating functional groups through reactions such as condensation, amidation, and sulfonation. For instance, Amr et al. (2017) described the synthesis of substituted 4-methoxy-7-methyl-6-(substituted methyl)-5-oxo-5H-furo[3,2-g]-chromene-9-sulfonates, highlighting the versatility of sulfonamide groups in synthetic chemistry (Amr et al., 2017).

Molecular Structure Analysis

The detailed molecular structure of compounds similar to N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide can be elucidated using techniques like X-ray diffraction, NMR spectroscopy, and computational methods. Sarojini et al. (2012) conducted a comprehensive study involving X-ray structural characterization, NBO, and HOMO-LUMO analysis using DFT study, revealing the significance of molecular geometry and electronic distribution in understanding the properties of such molecules (Sarojini et al., 2012).

Chemical Reactions and Properties

The reactivity of N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide is influenced by its functional groups, including the sulfonamide group. Chemical reactions involving this compound can lead to a variety of products, depending on the conditions and reagents used. For example, Evans (2007) explored the double reduction of cyclic sulfonamides, demonstrating the complexity of reactions that such molecules can undergo (Evans, 2007).

Physical Properties Analysis

The physical properties of chemical compounds like N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Pan and Englert (2013) reported on a new polymorph of a related sulfapyridine derivative, highlighting how solvent-dependent dimorphism can affect physical properties (Pan & Englert, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications and limitations of N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide. Research by Chohan et al. (2011) into sulfonamide-derived compounds and their metal complexes offers insights into the chemical versatility and potential reactivity of such structures (Chohan & Shad, 2011).

Scientific Research Applications

Antibacterial and Antifungal Properties

Compounds derived from 4-hydroxycoumarin, similar in structural motifs to the specified chemical, have shown significant antibacterial and antifungal activities. These activities were observed against a range of Gram-negative and Gram-positive bacterial strains, as well as against various fungi. For example, specific derivatives have demonstrated potent antibacterial activity against Pseudomonas aeruginosa and Salmonella typhi, and antifungal activity against Microsporum canis and Fusarium solani. These findings indicate the potential of these compounds in addressing infections and contributing to the development of new antimicrobial agents (Chohan, Shaikh, Rauf, & Supuran, 2006).

Enzyme Inhibition for Disease Treatment

Research into sulfonamide derivatives, including structures related to the specified chemical, has explored their utility as enzyme inhibitors. These compounds have been investigated for their ability to inhibit carbonic anhydrases, a family of enzymes involved in various physiological processes. Inhibition of specific carbonic anhydrase isoforms has therapeutic implications, including the treatment of diseases such as glaucoma, epilepsy, and certain types of cancer. Novel compounds have been identified as potent inhibitors of carbonic anhydrase II, demonstrating the potential of these derivatives in drug development and therapeutic applications (Maresca, Temperini, Vu, Pham, Poulsen, Scozzafava, Quinn, & Supuran, 2009).

Antihypertensive and Antiarrhythmic Agents

Sulfonamide derivatives, including those with structural similarities to the compound of interest, have been synthesized and tested for their potential as antihypertensive and antiarrhythmic agents. These studies suggest the possibility of developing new therapeutic agents based on sulfonamide chemistry to manage cardiovascular diseases, highlighting the broad applicability of these compounds in medical research (Amr, Abdalla, Essaouy, Areef, Elgamal, Nassear, & Haschich, 2017).

Environmental Impact and Degradation

Research has also focused on the environmental impact and degradation pathways of sulfonamide antibiotics, with relevance to compounds structurally related to the specified chemical. Studies have identified microbial strategies for the elimination of sulfonamide antibiotics from the environment, underscoring the importance of understanding the environmental fate of these compounds. This research is crucial for developing strategies to mitigate the environmental persistence of sulfonamides and their potential to promote antibiotic resistance (Ricken et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many coumarin derivatives have been screened for different biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

properties

IUPAC Name

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-13-6-8-19(9-7-13)24(20,21)18-11-14-10-15-4-3-5-16(22-2)17(15)23-12-14/h3-5,13-14,18H,6-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTRLFKNYURADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)NCC2CC3=C(C(=CC=C3)OC)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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